4-Desmethoxypropoxyl-4-methylthio Rabeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a derivative of Rabeprazole, which is a well-known proton pump inhibitor (PPI) used in the treatment of conditions that require a reduction of gastric acid secretion, such as gastro-oesophageal reflux disease (GORD), peptic ulcers, and Zollinger-Ellison syndrome (ZES) . Rabeprazole is also used in combination therapy for the eradication of Helicobacter pylori, a bacterium often involved in gastric and duodenal ulcers .
Synthesis Analysis
The synthesis of Rabeprazole and its derivatives, including 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, involves complex organic chemistry processes. The synthesis of related substances of Rabeprazole has been described, which includes various metabolites and impurities that can be formed during the manufacturing process . One of the key related substances, 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, is synthesized from 3-methylpicolinonitrile through a five-step process . This process is crucial for establishing the quality standards of Rabeprazole sodium.
Molecular Structure Analysis
The molecular structure of Rabeprazole and its degradation products has been elucidated using various spectroscopic techniques. For instance, the photodegradation of Rabeprazole sodium has been studied, and the main degradation products were identified as benzimidazolone and benzimidazole . Another study identified a new impurity during the manufacturing of Rabeprazole sodium, which was characterized as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .
Chemical Reactions Analysis
Rabeprazole is known to be an acid-labile drug, and its stability under various conditions has been a subject of research. The photodegradation of Rabeprazole has been studied, revealing that it follows zero-order kinetics in methanol solution and forms specific degradation products . Additionally, Rabeprazole has been subjected to forced degradation studies, which led to the identification and characterization of several unknown degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Rabeprazole and its metabolites have been analyzed in various studies. A liquid chromatographic/tandem mass spectrometric method has been developed to study the urinary excretion properties of Rabeprazole and two of its metabolites, providing insights into their pharmacokinetic properties . The stability of Rabeprazole in formulated drugs under stress conditions has also been investigated, leading to the identification of degradation products and their characterization using HPLC-hyphenated techniques .
Scientific Research Applications
Rabeprazole in Acid-Related Diseases
Rabeprazole is a proton pump inhibitor (PPI) that has demonstrated significant efficacy in treating conditions requiring gastric acid secretion reduction. Its applications extend to erosive or ulcerative gastro-oesophageal reflux disease (GORD), non-erosive reflux disease (NERD), duodenal and gastric ulcers, and pathological hypersecretory conditions including Zollinger-Ellison syndrome (ZES). Rabeprazole is also part of the combination therapy for Helicobacter pylori eradication, a common cause of gastric and duodenal ulcers (Baldwin & Keam, 2009).
Pharmacodynamics and Efficacy
Rabeprazole's pharmacodynamic data show that it can achieve optimal acid suppression from the first administration and maintain this effect over the course of therapy. It has the highest pKa among PPIs, which allows for rapid activation at higher pH levels. Its metabolism, predominantly through a non-enzymatic pathway, makes it less susceptible to the influence of genetic polymorphisms for CYP2C19, offering minor influences on its pharmacokinetics and pharmacodynamics. This unique metabolic pathway suggests a consistent efficacy profile and low drug interaction potential, distinguishing it from other PPIs (Pace et al., 2007).
Clinical Efficacy and Safety
A comparative review highlighted Rabeprazole's rapid proton pump blockade, its predictable antisecretory effect due to lower metabolic dependence on the cytochrome P-450 enzyme system, and its superior clinical efficacy in treating acid-dependent diseases like gastroesophageal reflux disease and peptic ulcer. This makes Rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, including H. pylori eradication, underscoring its high efficacy and minimal risk of drug interaction (Lopina et al., 2021).
Safety And Hazards
When handling 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLHAXXHNAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544860 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxypropoxyl-4-methylthio Rabeprazole | |
CAS RN |
99487-86-2 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.